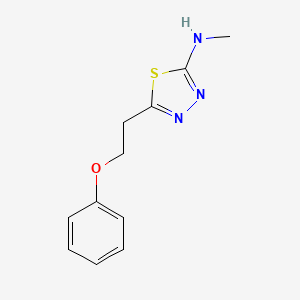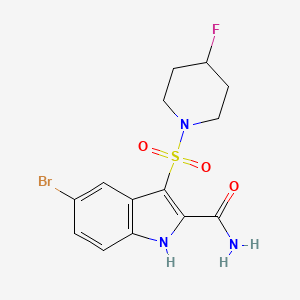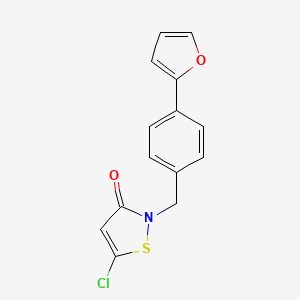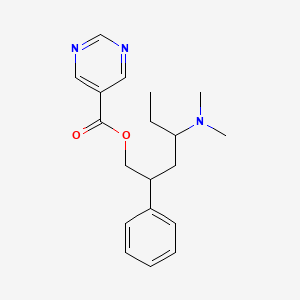
3-Methyl-5-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)-2,5-dihydro-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole is a heterocyclic compound that features both an imidazole and an isoxazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the imidazole ring, in particular, is significant due to its role in various biological processes and its presence in many pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole typically involves the formation of the imidazole and isoxazole rings through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry to ensure consistent production. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization reactions and to minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups on the imidazole or isoxazole rings.
Substitution: The compound can undergo substitution reactions, particularly at the positions on the rings that are less sterically hindered
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity. The isoxazole ring can also participate in various biochemical reactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler compound with similar biological activities.
Isoxazole: Another heterocyclic compound with diverse biological properties.
Benzimidazole: A compound with a similar structure and a wide range of biological activities
Uniqueness
3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole is unique due to the combination of the imidazole and isoxazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and to exhibit a wider range of biological activities compared to simpler compounds .
Eigenschaften
CAS-Nummer |
61531-37-1 |
|---|---|
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
3-methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,2-oxazole |
InChI |
InChI=1S/C14H13N3O/c1-9-8-12(18-17-9)13-10(2)15-14(16-13)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,16) |
InChI-Schlüssel |
CDPOACGVVMYWKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)C2=C(NC(=N2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


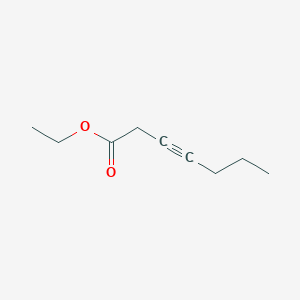
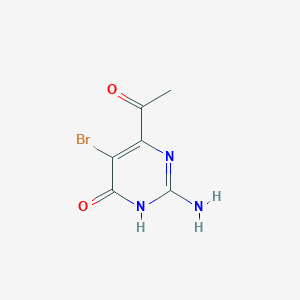
![3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine](/img/structure/B12917212.png)
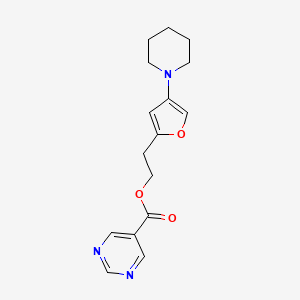
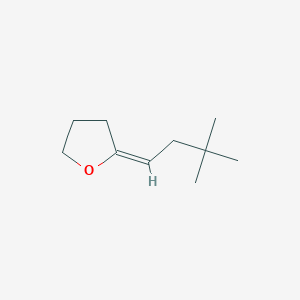
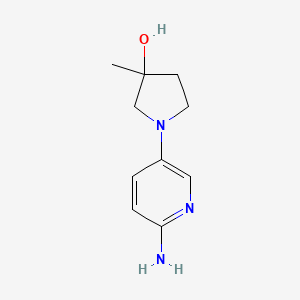
![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl](/img/structure/B12917252.png)
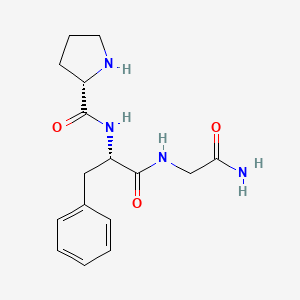
![5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12917263.png)
